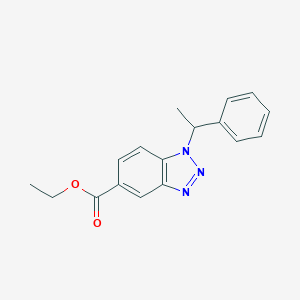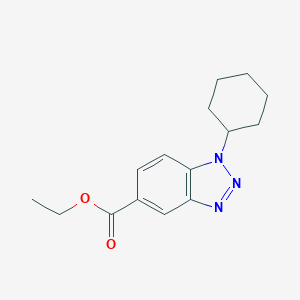![molecular formula C21H24N2O4S B249524 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a protein that plays a critical role in the growth and survival of cancer cells. Therefore, inhibitors of BTK, such as TAK-659, have been developed to target cancer cells and slow down their growth.
Mechanism of Action
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide works by inhibiting the activity of BTK, a protein that plays a critical role in the growth and survival of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the disruption of the BCR signaling pathway, resulting in the inhibition of the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the activity of BTK in cancer cells, leading to the inhibition of the BCR signaling pathway. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the death of cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, leading to the inhibition of cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide is its specificity for BTK. This compound has been shown to have minimal off-target effects, which makes it a promising candidate for the treatment of cancer. However, one of the limitations of this compound is its potential for drug resistance. Cancer cells can develop resistance to BTK inhibitors, which can limit the effectiveness of this compound.
Future Directions
There are several future directions for the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide. One direction is the combination of this compound with other cancer drugs to enhance its efficacy. This compound has been shown to synergize with other cancer drugs, such as venetoclax and lenalidomide. Another direction is the development of this compound for the treatment of other types of cancer, such as prostate cancer and ovarian cancer. Finally, the development of this compound for use in combination with immunotherapy is also a promising direction for future research.
Synthesis Methods
The synthesis of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the preparation of 4-aminobenzenesulfonamide, which is then reacted with 2-(2-chloroethyl)-1,3-dioxolane to form 4-{2-[({2-(2-chloroethyl)-1,3-dioxolan-2-yl}methyl)amino]ethyl}benzenesulfonamide. This intermediate compound is then reacted with 5-(4-(1-hydroxyethyl)phenyl)furan-2-ylmethanamine to form the final product, this compound.
Scientific Research Applications
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer. In preclinical studies, this compound has shown promising results in inhibiting the growth and survival of cancer cells. This compound has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been studied for its potential use in the treatment of solid tumors, such as lung cancer and breast cancer.
properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[2-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O4S/c1-15(24)17-4-6-18(7-5-17)21-11-8-19(27-21)14-23-13-12-16-2-9-20(10-3-16)28(22,25)26/h2-11,15,23-24H,12-14H2,1H3,(H2,22,25,26) |
InChI Key |
GHFIMGMFQDZOPF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)


![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)
